(S)-Tco-peg2-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

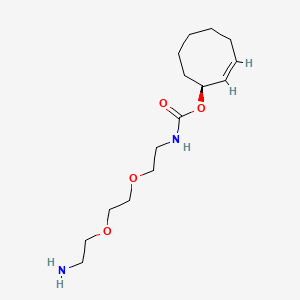

属性

分子式 |

C15H28N2O4 |

|---|---|

分子量 |

300.39 g/mol |

IUPAC 名称 |

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h4,6,14H,1-3,5,7-13,16H2,(H,17,18)/b6-4+/t14-/m1/s1 |

InChI 键 |

XKCMSPBOQGHDQV-YVARQFDVSA-N |

手性 SMILES |

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCN |

规范 SMILES |

C1CCC=CC(CC1)OC(=O)NCCOCCOCCN |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Tco-peg2-NH2: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg2-NH2 is a bifunctional linker molecule integral to the advancement of bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This molecule features a strained (S)-trans-cyclooctene (TCO) moiety and a primary amine connected by a two-unit polyethylene glycol (PEG) spacer. The TCO group enables rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction. The terminal primary amine allows for covalent attachment to biomolecules or surfaces containing carboxylic acids or activated esters. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, complete with experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound is characterized by its unique assembly of a reactive TCO ring, a flexible PEG linker, and a versatile primary amine.

Chemical Structure:

-

IUPAC Name: (S)-cyclooct-4-en-1-yl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

-

Molecular Weight: 300.39 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties like pKa, melting point, and boiling point are not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈N₂O₄ | |

| Molecular Weight | 300.39 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO, DCM, DMF, water, and aqueous buffers. | |

| Storage Conditions | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months. | |

| Purity | Typically >95% |

Spectroscopic Data:

Applications in Bioconjugation

The primary application of this compound is in bioconjugation, where it serves as a linker to connect different molecular entities. The TCO moiety's ability to undergo a highly efficient and bioorthogonal "click" reaction with tetrazines makes it particularly valuable for creating complex biomolecular constructs in aqueous environments.

Antibody-Drug Conjugates (ADCs)

This compound is frequently used as a component in the synthesis of ADCs. In this context, a potent cytotoxic drug (payload) can be modified with a tetrazine group, and an antibody targeting a tumor-specific antigen can be functionalized with this compound. The amine group of the linker is typically coupled to a carboxylic acid on the antibody via amide bond formation. The subsequent iEDDA reaction between the TCO-modified antibody and the tetrazine-modified drug yields the final ADC.

Experimental Protocols

Conjugation of this compound to a Carboxylated Protein using EDC/NHS Chemistry

This protocol describes the general steps for conjugating the primary amine of this compound to a protein with accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

Protein with accessible carboxyl groups in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS to room temperature.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add a molar excess of EDC and NHS to the protein solution. A common starting point is a 10- to 20-fold molar excess of each.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.

-

-

Removal of Excess Activation Reagents: Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.

-

Conjugation Reaction:

-

Immediately add a molar excess of this compound to the activated protein solution. A 10- to 50-fold molar excess is a typical starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining NHS esters.

-

Purification: Purify the TCO-functionalized protein from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Workflow for EDC/NHS Conjugation:

Caption: Workflow for conjugating this compound to a carboxylated protein.

TCO-Tetrazine Ligation

This protocol outlines the "click" reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

-

TCO-functionalized molecule (e.g., protein from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the TCO- and tetrazine-functionalized molecules in the Reaction Buffer to the desired concentrations.

-

Ligation Reaction:

-

Combine the TCO- and tetrazine-containing solutions. A slight molar excess (1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.

-

Incubate at room temperature for 30-60 minutes. The reaction is typically very fast.

-

-

Analysis and Purification: The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins), UV-Vis spectroscopy (disappearance of the tetrazine absorbance around 520-540 nm), or LC-MS. The final conjugate can be purified from any unreacted starting materials by SEC or other chromatographic methods if necessary.

Logical Relationship for TCO-Tetrazine Ligation:

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Signaling Pathway: ADC-Mediated Apoptosis

When this compound is used to link an antibody to a cytotoxic payload like Monomethyl Auristatin E (MMAE), the resulting ADC can induce apoptosis in target cancer cells. MMAE is a potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and programmed cell death.

Mechanism of Action:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved (e.g., by lysosomal proteases), releasing the MMAE payload into the cytoplasm.

-

Tubulin Inhibition: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division.

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, cell death.

Signaling Pathway Diagram:

Caption: ADC-mediated delivery of MMAE and induction of apoptosis.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a highly reactive TCO group, a flexible PEG spacer, and a functional amine handle enables the construction of complex bioconjugates with high efficiency and specificity. The applications of this linker, particularly in the development of ADCs, highlight its potential to contribute to the next generation of targeted therapies. This guide provides a foundational understanding of its properties and use, empowering researchers to effectively incorporate this valuable reagent into their experimental designs.

References

(S)-Tco-peg2-NH2 synthesis and purification methods

An In-Depth Technical Guide on the Synthesis and Purification of (S)-Tco-peg2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional linker widely utilized in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3][4] It incorporates a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal primary amine (NH2). The TCO group enables rapid and specific bioorthogonal ligation with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5] The primary amine provides a versatile handle for conjugation to biomolecules or surfaces, often targeting activated carboxyl groups. This guide outlines a representative synthesis and purification strategy for this compound, including detailed experimental protocols and characterization data.

Overview of this compound

The unique architecture of this compound makes it a valuable tool in drug development and biological research. Its key features include:

-

Trans-Cyclooctene (TCO) Moiety : The strained double bond of the TCO ring is highly reactive towards 1,2,4,5-tetrazines, resulting in an exceptionally fast and selective bioorthogonal "click" reaction. This reaction is biocompatible, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.

-

PEG Spacer : The hydrophilic PEG2 linker enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance.

-

Primary Amine : The terminal amine group serves as a nucleophile for covalent bond formation with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, to link the TCO moiety to a molecule of interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C15H28N2O4 | |

| Molecular Weight | 300.39 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Purity (Typical) | ≥95% (via HPLC) | |

| Storage | Store at -20°C for long-term |

Representative Synthesis Pathway

While the exact commercial synthesis protocols are proprietary, a plausible and common strategy for synthesizing TCO-PEG-amine linkers involves a multi-step process. This typically starts with a functionalized TCO derivative, followed by coupling to a protected PEG-amine linker, and subsequent deprotection.

A key precursor is often an alcohol-functionalized TCO, such as (S)-trans-cyclooct-4-enol, which can be synthesized via photochemical isomerization of its cis-isomer. The synthesis can be conceptualized as follows:

-

Activation of (S)-TCO-OH : The hydroxyl group of an (S)-TCO derivative is activated to facilitate reaction with the PEG linker. A common method is the formation of an N-hydroxysuccinimidyl (NHS) carbonate.

-

Coupling with PEG-Amine : The activated TCO-NHS carbonate is then reacted with a mono-Boc-protected PEG2-diamine. The amine of the PEG linker displaces the NHS group to form a stable carbamate linkage.

-

Deprotection : The tert-Butoxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions to yield the final this compound product.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and starting materials.

Protocol 1: Activation of (S)-trans-cyclooctenol

-

Reagents & Materials : (S)-trans-cyclooctenol, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure :

-

Dissolve (S)-trans-cyclooctenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add N,N'-Disuccinimidyl carbonate (1.5 eq) and triethylamine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated (S)-TCO-NHS carbonate. This intermediate is often used directly in the next step without further purification.

-

Protocol 2: Coupling and Deprotection

-

Reagents & Materials : Crude (S)-TCO-NHS carbonate, N-Boc-2,2'-(ethylenedioxy)diethylamine (H2N-PEG2-NHBoc), Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure (Coupling) :

-

Dissolve the crude (S)-TCO-NHS carbonate (1.0 eq) in DCM.

-

Add N-Boc-2,2'-(ethylenedioxy)diethylamine (1.2 eq) and TEA (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

-

Procedure (Deprotection) :

-

Dissolve the crude Boc-protected product in a solution of 20-50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA by rotary evaporation (co-evaporating with DCM may be necessary) to yield the crude this compound as a TFA salt.

-

Purification Methods

Purification is critical to ensure the final product is free of unreacted starting materials and byproducts, which is essential for successful bioconjugation. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification

-

System : Preparative HPLC system with a UV detector.

-

Column : C18 stationary phase column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase :

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient : A linear gradient from 5% to 60% Solvent B over 30 minutes is a typical starting point for optimization.

-

Procedure :

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Collect fractions corresponding to the main product peak, detected by UV absorbance at 214/220 nm.

-

Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid (TFA salt).

-

Characterization and Quality Control

The identity, purity, and stability of the final product must be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data for this compound

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for TCO alkene protons (~5.5 ppm), PEG methylene protons (~3.6 ppm), and other aliphatic protons. The integration should correspond to the 28 protons in the structure. |

| MS (ESI) | Molecular Ion | Expected [M+H]⁺ peak at m/z ≈ 301.21. The observed mass should conform to the calculated theoretical mass. |

| HPLC | Purity | A single major peak with purity ≥95% when analyzed by analytical RP-HPLC using a method similar to the purification protocol but on an analytical scale column. The retention time serves as a quality control parameter. |

Application: TCO-Tetrazine Ligation

This compound is primarily used as a component in bioorthogonal chemistry. After conjugating its amine group to a biomolecule (e.g., an antibody), the TCO moiety is available to react with a tetrazine-labeled probe.

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

An In-Depth Technical Guide to the Mechanism of Action of (S)-Tco-peg2-NH2 in Bioorthogonal Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental applications of (S)-Tco-peg2-NH2, a key reagent in the field of bioorthogonal chemistry. This linker, featuring a strained trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, is instrumental in the precise and efficient chemical modification of biomolecules in complex biological systems.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for this compound in bioorthogonal chemistry is its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction, specifically with a 1,2,4,5-tetrazine (Tz) reaction partner.[1][2] This reaction is a cornerstone of "click chemistry" due to its exceptionally fast kinetics, high specificity, and biocompatibility.[3]

The reaction proceeds in a two-step mechanism:

-

[4+2] Cycloaddition : The first and rate-determining step is a [4+2] cycloaddition. The electron-deficient tetrazine acts as the diene, and the highly strained, electron-rich trans-cyclooctene of the this compound molecule serves as the dienophile. The inherent ring strain of the TCO, resulting from its distorted double bond, provides the driving force for this rapid reaction. This cycloaddition forms a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction : The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is spontaneous and results in the formation of a stable dihydropyridazine product, which can then tautomerize and oxidize.

The reaction is highly bioorthogonal as neither the TCO nor the tetrazine moiety reacts with naturally occurring functional groups found in biological systems, ensuring that the conjugation is highly specific and avoids off-target reactions. Furthermore, this reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Quantitative Data: Reaction Kinetics and Stability

The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. These rates can vary significantly depending on the substituents on both the TCO and the tetrazine, as well as the reaction conditions. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster kinetics.

The stability of TCO derivatives is also a critical factor. While highly reactive TCOs can be more prone to isomerization to their unreactive cis-cyclooctene form, especially in the presence of thiols, derivatives have been developed with improved stability in aqueous solutions and serum.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 (±400) | PBS, 37°C |

| TCO | 3,6-diphenyl-s-tetrazine | 3,100 | MeOH, 25°C |

| TCO | Hydrogen substituted tetrazine | up to 30,000 | PBS, 37°C |

| s-TCO (strained) | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 (±40,000) | H₂O, 25°C |

| d-TCO (dioxolane-fused) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | H₂O, 25°C |

Data compiled from multiple sources.

Table 2: Stability of TCO Derivatives

| TCO Derivative | Stability Profile |

| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time. |

| s-TCO (strained) | Rapidly isomerizes in the presence of high thiol concentrations; in vivo half-life of a mAb conjugate was 0.67 days. |

| d-TCO (dioxolane-fused) | Shows improved stability; no decomposition observed in aqueous solution at room temperature for up to 14 days and >97% trans-isomer remained after 4 days in human serum. |

| r-TCO (rigid) | Half-life of 20 days, showing comparable stability to commonly used TCO-alcohol derivatives. |

Experimental Protocols

The primary amine of this compound allows for its conjugation to biomolecules containing activated carboxyl groups (e.g., via EDC/NHS chemistry). Subsequently, the TCO moiety can be used for ligation with a tetrazine-modified molecule. The following are generalized protocols for these steps.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the labeling of a protein with carboxyl groups (e.g., on aspartic or glutamic acid residues) with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns

Methodology:

-

Protein Preparation : Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

Reagent Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Prepare 100 mM stock solutions of EDC and NHS in amine-free water immediately before use.

-

Activation of Carboxyl Groups : Add a 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation Reaction : Add a 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubation : Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quenching (Optional) : To quench unreacted NHS esters, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Purification : Remove excess, unreacted reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of the TCO-labeled protein from Protocol 1 to a tetrazine-labeled protein.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Reactant Preparation : Prepare the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer.

-

Ligation Reaction : Mix the TCO-labeled protein with the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio.

-

Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Analysis : The resulting conjugate can be analyzed by SDS-PAGE, which will show a band shift corresponding to the combined molecular weight of the two proteins.

-

Purification (Optional) : If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

Mandatory Visualizations: Workflows and Pathways

Pre-targeted Cancer Therapy Workflow

A prominent application of the TCO-tetrazine ligation is in pre-targeted cancer therapy. This strategy separates the tumor-targeting step from the delivery of a potent payload (e.g., a radiolabel or a cytotoxic drug), thereby minimizing systemic toxicity.

References

An In-depth Technical Guide on the Solubility and Application of (S)-Tco-peg2-NH2

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Tco-peg2-NH2, a bifunctional linker molecule essential for advanced bioconjugation and drug development applications. The document details its solubility in various solvent systems, provides standardized experimental protocols, and illustrates its core application in bioorthogonal chemistry workflows.

Introduction to this compound

This compound is an Antibody-Drug Conjugate (ADC) linker that incorporates three key chemical moieties: a strained (S)-trans-cyclooctene (TCO) group, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2).[1][2][3][4] This structure enables its use in "click chemistry," specifically in the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules.[1] The inclusion of the PEG spacer is a critical design feature intended to improve the aqueous solubility and reduce the potential for aggregation of the linker and its subsequent bioconjugates.

Solubility Profile

The solubility of a linker is a critical parameter for its handling, reaction efficiency, and the properties of the final conjugate. The hydrophilic PEG chain significantly enhances the solubility of TCO-containing linkers in aqueous media.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited. However, data for the closely related compound TCO-PEG2-amine , which shares the same molecular formula and weight, provides an excellent reference for its solubility characteristics.

| Solvent System | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 332.90 mM | Requires sonication for dissolution. The use of new, non-hygroscopic DMSO is recommended for optimal results. |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL | ≥ 8.32 mM | A clear solution is obtained with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL | ≥ 8.32 mM | A clear solution is obtained with 10% DMSO and 90% (20% SBE-β-CD in Saline). |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL | ≥ 8.32 mM | A clear solution is obtained with 10% DMSO and 90% Corn Oil. |

Qualitative Solubility in Organic Solvents

Datasheets for related TCO-PEG2 linkers indicate solubility in several common organic solvents. It is highly probable that this compound shares a similar qualitative solubility profile.

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Chloroform

Experimental Protocols

Protocol for Preparation of High-Concentration Stock Solutions

To facilitate its use in labeling and conjugation reactions, this compound is typically first dissolved in a dry, water-miscible organic solvent to create a high-concentration stock solution.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen), optional

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator

Methodology:

-

Allow the vial containing this compound to reach room temperature before opening to prevent moisture condensation.

-

In a sterile vial, add the desired volume of anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 300.39), add approximately 332.9 µL of solvent.

-

Add the solid this compound to the solvent.

-

Cap the vial tightly and vortex thoroughly until the solid is dissolved.

-

If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

-

Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the solution is typically stable for several months.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

Materials:

-

This compound (solid)

-

Aqueous buffer (e.g., PBS, pH 7.4) or organic solvent of interest

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of separating fine solids

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An amount sufficient to leave visible undissolved solid after equilibration is required.

-

Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for 24 to 48 hours to ensure that equilibrium between the solid and dissolved states is reached.

-

Following incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Application Workflows and Visualizations

The primary application of this compound is as a linker in multi-step bioconjugation strategies. The amine handle allows its attachment to a molecule of interest, while the TCO group provides a bioorthogonal handle for a subsequent, highly specific ligation reaction.

The core of this technology is the iEDDA reaction, a rapid and catalyst-free "click" reaction that proceeds efficiently in complex biological media.

Caption: The Bioorthogonal TCO-Tetrazine iEDDA Ligation Reaction.

This reaction is exploited in a general workflow to conjugate two different molecules (e.g., an antibody and a therapeutic payload) with high precision.

Caption: General Workflow for Bioconjugation using this compound.

References

(S)-Tco-peg2-NH2 molecular weight and chemical formula

An In-depth Technical Guide to (S)-Tco-peg2-NH2: A Core Component in Bioorthogonal Conjugation

For researchers, scientists, and drug development professionals, the strategic assembly of complex biomolecular conjugates is a cornerstone of innovation. This compound is a key enabling reagent in this field, acting as a bifunctional linker for the precise and efficient coupling of molecules. This guide provides a technical overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in antibody-drug conjugate (ADC) development.

Core Properties of this compound

This compound is a chemical linker that features a trans-cyclooctene (TCO) group, a two-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) functional group. The TCO moiety is central to its utility, participating in exceptionally fast and selective bioorthogonal reactions.

| Property | Value | Citation(s) |

| Molecular Formula | C15H28N2O4 | [1][2] |

| Molecular Weight | 300.39 g/mol | [1][2] |

| Functionality | ADC Linker containing 2 PEG units | [1] |

| Reactive Groups | TCO (trans-cyclooctene) and Amine (-NH2) |

The Chemistry of TCO-Tetrazine Ligation

The TCO group of this compound is specifically designed to react with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is a cornerstone of "click chemistry" and is prized for several key advantages in bioconjugation:

-

Exceptional Speed: The TCO-tetrazine ligation is among the fastest bioorthogonal reactions known, proceeding rapidly even at low reactant concentrations.

-

High Specificity and Bioorthogonality: The reaction is highly selective, occurring exclusively between the TCO and tetrazine groups, without cross-reactivity with other functional groups present in a complex biological milieu.

-

Biocompatibility: The reaction proceeds under mild conditions (aqueous buffers, room temperature) and does not require cytotoxic catalysts like copper, making it ideal for use in living systems.

-

Stability: The resulting dihydropyridazine bond is stable, ensuring the integrity of the final conjugate.

The amine group on this compound provides a versatile handle for conjugation to a molecule of interest (e.g., a cytotoxic drug) through standard amine-reactive chemistry, such as the formation of an amide bond with a carboxylic acid or an activated ester.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application for this compound is in the construction of ADCs. In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.

The general mechanism of action for an ADC constructed with a TCO-based linker involves:

-

Systemic Circulation: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the drug.

-

Tumor Targeting: The mAb component of the ADC specifically binds to its target antigen on cancer cells.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Drug Release: Inside the cell, the linker may be designed to be cleaved by lysosomal enzymes or other intracellular triggers, releasing the cytotoxic payload.

-

Apoptosis: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.

Below is a diagram illustrating the general mechanism of action for an ADC.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Protocol: Two-Step ADC Synthesis using this compound

This protocol outlines a general two-step workflow for the synthesis of an ADC, where a drug is first conjugated to this compound, and the resulting TCO-functionalized drug is then ligated to a tetrazine-modified antibody.

Step 1: Conjugation of this compound to a Carboxylic Acid-Containing Drug

-

Activation of the Drug:

-

Dissolve the carboxylic acid-containing drug in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of an NHS ester (e.g., Sulfo-NHS) to the drug solution.

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug.

-

-

Conjugation to this compound:

-

Dissolve this compound in the same anhydrous solvent.

-

Add the solution of this compound to the activated drug solution.

-

Stir the reaction at room temperature overnight.

-

-

Purification:

-

Purify the resulting TCO-PEG2-Drug conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions and store at -20°C under dessicated conditions.

-

Step 2: Ligation of TCO-PEG2-Drug to a Tetrazine-Modified Antibody

-

Preparation of the Tetrazine-Modified Antibody:

-

Modify a monoclonal antibody with a tetrazine moiety using a commercially available Tetrazine-NHS ester. This typically involves reacting the antibody in a suitable buffer (e.g., PBS, pH 7.4) with a molar excess of the Tetrazine-NHS ester.

-

Purify the tetrazine-modified antibody using a desalting column to remove excess, unreacted tetrazine reagent.

-

-

TCO-Tetrazine Ligation:

-

Dissolve the purified TCO-PEG2-Drug in an aqueous buffer (e.g., PBS).

-

Add the TCO-PEG2-Drug solution to the tetrazine-modified antibody solution. A slight molar excess of the TCO-PEG2-Drug may be used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C for longer incubation times.

-

-

Purification and Characterization of the ADC:

-

Purify the final ADC from any unreacted components using size-exclusion chromatography.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Store the purified ADC at 4°C.

-

The following diagram illustrates the experimental workflow for the synthesis of an ADC using this compound.

Caption: Experimental workflow for ADC synthesis using this compound.

References

An In-depth Technical Guide to (S)-Tco-peg2-NH2 for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Tco-peg2-NH2, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, quantitative performance data, and explicit protocols for its application in labeling biomolecules for research and therapeutic development.

Introduction to this compound

This compound is a bifunctional linker molecule designed for bioorthogonal chemistry. It features a strained trans-cyclooctene (TCO) group, which is highly reactive, and a primary amine (-NH2) handle for conjugation to biomolecules. The inclusion of a two-unit polyethylene glycol (PEG2) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates and minimize non-specific interactions.[1][2]

The defining feature of this compound is its TCO moiety, a strained alkene that participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine partners.[1][3] This reaction, often referred to as TCO-tetrazine ligation, is a cornerstone of "click chemistry" due to its high efficiency, specificity, and biocompatibility. The reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper, making it an ideal tool for labeling and manipulating biomolecules in complex biological systems, including live cells and in vivo models.[4]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C15H28N2O4 |

| Molecular Weight | 300.39 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage | Store at -20°C, keep dry and protected from light. Long-term storage is not recommended due to the potential for isomerization of the TCO group to the less reactive cis-cyclooctene (CCO). |

The TCO-Tetrazine Ligation: Mechanism of Action

The power of this compound lies in the TCO-tetrazine ligation, a bioorthogonal reaction with unparalleled kinetics. This reaction proceeds through a two-step mechanism:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile). This is the rate-determining step and forms an unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N2). This step forms a stable dihydropyridazine product, covalently linking the two molecules.

The high ring strain of the TCO group is a key driver of the reaction's rapid kinetics, which can be up to three orders of magnitude faster than other bioorthogonal reactions.

References

The Inverse Electron-Demand Diels-Alder Reaction of (S)-Tco-peg2-NH2 with Tetrazine Derivatives: A Technical Guide for Bioorthogonal Ligation

For Researchers, Scientists, and Drug Development Professionals

The bioorthogonal reaction between trans-cyclooctene (TCO) derivatives and tetrazines has emerged as a powerful tool for chemical biology, drug delivery, and molecular imaging.[1][2] This technical guide provides an in-depth analysis of the reactivity of a specific, PEGylated TCO derivative, (S)-Tco-peg2-NH2, with a variety of tetrazine derivatives. The core of this reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly selective ligation that proceeds efficiently under physiological conditions without the need for a catalyst.[3][4]

This compound is an amine-functionalized TCO derivative incorporating a two-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and can reduce steric hindrance in bioconjugation reactions.[5] The primary amine group allows for its facile conjugation to biomolecules or surfaces. This guide will detail the kinetics of its reaction with various tetrazines, provide experimental protocols for its use, and illustrate the underlying chemical principles and workflows.

Core Principles of TCO-Tetrazine Ligation

The reactivity of this compound with tetrazine derivatives is governed by the principles of the iEDDA reaction. In this cycloaddition, the tetrazine acts as the electron-deficient diene and the TCO serves as the electron-rich dienophile. The reaction rate is primarily influenced by:

-

Electronic Properties of the Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate.

-

Steric Hindrance: Less sterically hindered tetrazines and TCOs generally exhibit faster reaction kinetics.

-

Ring Strain of the TCO: The inherent ring strain of the trans-cyclooctene ring is a major driving force for the reaction. Modifications to the TCO structure that increase this strain can lead to significantly faster reaction rates.

-

Solvent: The iEDDA reaction is known to proceed in a wide range of organic and aqueous solvents.

The reaction is highly specific, with the TCO and tetrazine moieties reacting exclusively with each other, even in complex biological media, making it an ideal bioorthogonal tool.

Quantitative Analysis of Reaction Kinetics

The reactivity of this compound with different tetrazine derivatives can be quantified by their second-order rate constants (k₂). While specific kinetic data for this compound is not extensively published, the following table summarizes the reported rate constants for the reaction of various TCO derivatives with a range of tetrazine derivatives. This data provides a strong indication of the expected reactivity trends for this compound.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |

| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |

Note: "sTCO" refers to a conformationally strained trans-cyclooctene, which exhibits enhanced reactivity.

Experimental Protocols

General Protocol for Ligation of this compound to a Tetrazine-Modified Molecule

This protocol outlines a general procedure for the conjugation of this compound to a molecule functionalized with a tetrazine group.

Materials:

-

This compound

-

Tetrazine-functionalized molecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF for stock solutions

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO, or DMF).

-

-

Reaction Setup:

-

In a reaction vessel, dilute the tetrazine-functionalized molecule to the desired concentration in the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. A slight molar excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance around 520-540 nm.

-

-

Purification (if necessary):

-

The resulting conjugate can be purified from unreacted starting materials using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC).

-

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method allows for the precise measurement of the rapid kinetics of the TCO-tetrazine ligation.

Materials:

-

This compound

-

Tetrazine derivative

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine derivative in the reaction buffer. The final concentration should be such that its absorbance at λmax (typically 520-540 nm) is within the linear range of the spectrophotometer.

-

Prepare a series of stock solutions of this compound in the reaction buffer at concentrations that will be in pseudo-first-order excess (at least 10-fold higher) over the tetrazine concentration.

-

-

Stopped-Flow Measurement:

-

Load the tetrazine solution into one syringe of the stopped-flow instrument and one of the this compound solutions into the other syringe.

-

Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax over time.

-

-

Data Analysis:

-

Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the this compound in excess: k₂ = k_obs / [this compound].

-

Repeat the experiment with at least three different concentrations of this compound to generate a plot of k_obs versus concentration. The slope of this plot will provide a more accurate determination of k₂.

-

Visualizing the Reaction and Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for using this compound.

Caption: The iEDDA reaction of this compound with a tetrazine derivative.

Caption: A typical experimental workflow for TCO-tetrazine ligation.

Conclusion

The inverse electron-demand Diels-Alder reaction between this compound and tetrazine derivatives offers a robust and efficient method for bioorthogonal conjugation. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers in drug development and chemical biology. By understanding the factors that influence reactivity and following established protocols, scientists can effectively utilize this powerful ligation chemistry for a wide range of applications, from the creation of antibody-drug conjugates to the labeling of biomolecules for imaging. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for the successful implementation of this compound in your research endeavors.

References

The Crucial Role of the PEG2 Linker in (S)-Tco-peg2-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-Tco-peg2-NH2 linker is a sophisticated chemical tool increasingly employed in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its unique architecture, combining a strained trans-cyclooctene (Tco) moiety, a short di-ethylene glycol (PEG2) spacer, and a primary amine (NH2) handle, offers a compelling blend of reactivity, stability, and advantageous physicochemical properties. This technical guide delves into the pivotal role of the PEG2 linker, providing an in-depth analysis of its impact on the performance of the parent molecule in bioconjugation and drug delivery applications.

Introduction to this compound and the Significance of the PEG Linker

This compound is a heterobifunctional linker designed for bioorthogonal "click chemistry." The Tco group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1] This reaction's high efficiency and biocompatibility make it ideal for conjugating sensitive biomolecules under physiological conditions.[2] The terminal amine group provides a versatile point of attachment for various payloads, such as cytotoxic drugs or imaging agents.

At the heart of this linker's functionality is the PEG2 spacer. Polyethylene glycol (PEG) linkers are well-established in bioconjugation for their ability to impart favorable characteristics to the resulting conjugates.[3][4] The inclusion of even a short PEG chain, such as the two ethylene glycol units in this compound, can significantly influence the molecule's solubility, stability, and steric profile, ultimately impacting the efficacy and safety of the final bioconjugate.[5]

Physicochemical and Pharmacokinetic Impact of the PEG2 Linker

The hydrophilic nature of the PEG2 spacer plays a critical role in modulating the overall properties of the this compound linker and the subsequent bioconjugates.

Enhanced Solubility

Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to challenges with aggregation and formulation. The incorporation of a hydrophilic PEG linker, even a short one, can significantly improve the aqueous solubility of the linker-payload complex. This enhanced solubility is crucial for preventing aggregation during the conjugation process and for improving the overall stability and developability of the final ADC.

Influence on Reaction Kinetics and Steric Hindrance

The PEG spacer provides flexibility and a defined distance between the Tco group and the conjugated payload. This spatial separation can minimize steric hindrance, allowing for more efficient reaction between the Tco and its tetrazine partner, especially when conjugating large biomolecules like antibodies. While longer PEG chains can sometimes slightly reduce reaction kinetics due to increased hydrodynamic volume, a short PEG2 linker strikes a balance between providing sufficient spacing and maintaining the rapid kinetics of the Tco-tetrazine ligation.

Impact on Pharmacokinetics

PEGylation is a well-known strategy to improve the pharmacokinetic profile of biotherapeutics. The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from proteolytic degradation and reduce recognition by the immune system. While the short PEG2 linker in this compound will have a less pronounced effect on circulation half-life compared to longer PEG chains, it still contributes to a more favorable pharmacokinetic profile by reducing non-specific interactions and improving systemic stability.

Table 1: Influence of PEG Linker Length on Key Bioconjugate Properties

| Property | No PEG Linker | Short PEG Linker (e.g., PEG2-4) | Long PEG Linker (e.g., PEG8-12) | Rationale and Key Observations |

| Solubility | Low to Moderate | Improved | Significantly Improved | The hydrophilic nature of PEG enhances solubility, with longer chains having a greater effect. |

| Reaction Kinetics (Tco-Tetrazine) | Fast | Fast | Slightly Reduced | While the intrinsic reactivity is high, very long PEG chains can introduce steric hindrance that may slightly slow the reaction. |

| Steric Hindrance | High | Reduced | Significantly Reduced | The PEG spacer provides distance and flexibility between the conjugated molecules. |

| Immunogenicity | Higher Potential | Reduced | Significantly Reduced | The PEG chain can mask immunogenic epitopes on the bioconjugate. |

| In Vivo Clearance | Fast | Slower | Slowest | Increased hydrodynamic radius from longer PEG chains reduces renal clearance. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound in the development of an antibody-drug conjugate.

General Workflow for ADC Development using this compound

The development of an ADC using this linker typically follows a multi-step process involving the functionalization of the payload, conjugation to the antibody, and subsequent characterization.

Caption: Experimental workflow for ADC development.

Protocol for Payload Functionalization with this compound

This protocol describes the conjugation of a payload containing a carboxylic acid group to the amine handle of the this compound linker.

-

Activation of Payload: Dissolve the cytotoxic payload in an anhydrous organic solvent (e.g., DMF or DMSO). Add a carbodiimide activating agent (e.g., EDC) and an NHS ester (e.g., Sulfo-NHS) in a 1.2 and 1.5 molar excess, respectively, relative to the payload. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.

-

Conjugation Reaction: Dissolve this compound in the same anhydrous solvent. Add the solution of the activated payload to the this compound solution in a 1:1 molar ratio. Stir the reaction at room temperature overnight, protected from light.

-

Purification: Purify the resulting Tco-PEG2-Payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol for Tco-Tetrazine Ligation to an Antibody

This protocol outlines the bioorthogonal conjugation of the Tco-functionalized payload to a tetrazine-modified antibody.

-

Antibody Preparation: Prepare the tetrazine-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

-

Payload Preparation: Dissolve the purified Tco-PEG2-Payload in a biocompatible solvent like DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 3-5 molar excess of the Tco-PEG2-Payload stock solution to the tetrazine-modified antibody solution. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purification: Remove the excess linker-payload and any unreacted components by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity and purity of the ADC by SEC and mass spectrometry.

Signaling Pathway of an ADC Constructed with this compound

Once an ADC is constructed using the this compound linker, its mechanism of action follows a well-defined cellular pathway to deliver the cytotoxic payload to the target cancer cell.

Caption: ADC mechanism of action signaling pathway.

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then traffics and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome lead to the degradation of the antibody and/or cleavage of the linker (if a cleavable linker is used in conjunction with the payload), releasing the cytotoxic payload into the cytoplasm. The freed payload can then interact with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Conclusion

The PEG2 linker in this compound is a critical design element that confers several advantageous properties essential for the development of effective and safe bioconjugates, particularly ADCs. Its ability to enhance solubility, minimize steric hindrance, and contribute to a favorable pharmacokinetic profile underscores the importance of linker chemistry in modern drug development. The detailed experimental protocols and understanding of the subsequent cellular pathways provided in this guide offer a framework for researchers and scientists to effectively utilize this powerful linker in their pursuit of novel targeted therapies. The continued exploration and optimization of such linker technologies will undoubtedly pave the way for the next generation of precision medicines.

References

An In-depth Technical Guide on the Safety and Handling of (S)-Tco-peg2-NH2

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (S)-Tco-peg2-NH2 was not publicly available at the time of writing. All users must obtain the official SDS from their supplier before handling this reagent and adhere to all safety precautions outlined therein. The information provided below is based on data for similar chemical structures and general laboratory safety principles.

Introduction

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It features a strained trans-cyclooctene (TCO) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a terminal primary amine (NH2). The TCO group is highly reactive towards tetrazine partners in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise ligation of molecules in complex biological environments. The hydrophilic PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, while the primary amine enables covalent attachment to molecules bearing carboxylic acids or activated esters.

Chemical and Physical Properties

The key properties of this compound are summarized below. This information is critical for its correct handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C15H28N2O4 | MedChemExpress |

| Molecular Weight | 300.39 g/mol | MedChemExpress |

| Appearance | White to off-white solid or oil | Inferred from similar compounds |

| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm (for TCO-PEG2-amine) |

| Purity | Typically >95% | BroadPharm (for TCO-PEG2-amine) |

Safety and Handling Guidelines

Due to the absence of a specific SDS, the following guidelines are based on general precautions for handling reactive chemical linkers and related PEGylated compounds.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

3.2. Stability and Storage

-

Storage Temperature: Store at -20°C for long-term stability. Always consult the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]

-

Stability: The TCO moiety is prone to isomerization to its less reactive cis-cyclooctene (CCO) form over time. Therefore, long-term storage is not recommended, and the reagent should be used as promptly as possible after receipt.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Conditions to Avoid: Protect from moisture and prolonged exposure to ambient temperatures to minimize degradation.

3.3. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.4. Spill and Disposal Procedures

-

Spill Cleanup: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the material into a suitable, labeled container for disposal.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols and Workflows

This compound is primarily used in a two-step bioconjugation process. First, the amine group is used to attach the linker to a biomolecule. Second, the TCO group is reacted with a tetrazine-modified molecule.

4.1. Protocol: Covalent Attachment of this compound to a Carboxyl-Containing Biomolecule (e.g., Protein)

This protocol outlines the derivatization of a protein by forming a stable amide bond between the linker's amine and the protein's carboxylic acid residues (e.g., Asp, Glu, or C-terminus) using EDC/NHS chemistry.

-

Reagent Preparation:

-

Prepare the protein solution in an amine-free buffer (e.g., MES or PBS), pH 6.0-7.5.

-

Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a 10-50 mM stock solution.

-

Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the reaction buffer.

-

-

Activation of Carboxyl Groups:

-

Add a 10- to 20-fold molar excess of both EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the activated protein mixture.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted linker and coupling reagents via size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

4.2. Workflow: iEDDA Click Chemistry Reaction

Once the biomolecule is functionalized with the TCO group, it can be reacted with a tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule).

Caption: Bioconjugation workflow using this compound.

Signaling Pathways and Mechanisms

The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder reaction, a cornerstone of bioorthogonal chemistry. This reaction does not represent a biological signaling pathway but is an engineered chemical ligation strategy.

5.1. The iEDDA Reaction Mechanism

The reaction involves the [4+2] cycloaddition between the electron-rich dienophile (TCO) and the electron-poor diene (tetrazine). This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to a stable dihydropyridazine product and driving the reaction to completion.

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

References

Methodological & Application

Application Note and Protocol: Covalent Labeling of Antibodies with (S)-TCO-PEG-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier bioorthogonal "click" chemistry reaction.[1] It offers exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for applications in complex biological systems without the need for a cytotoxic copper catalyst.[1][2] This protocol details the method for covalently labeling the primary amines (e.g., lysine residues) of an antibody with a trans-cyclooctene moiety using an N-hydroxysuccinimide (NHS) ester derivative.

The inclusion of a polyethylene glycol (PEG) spacer is crucial as it enhances the water solubility of the labeling reagent and prevents the hydrophobic TCO group from interacting with the antibody and becoming nonreactive.[3][4] This ensures the availability of the TCO group for subsequent, highly efficient ligation with a tetrazine-modified molecule, a critical step for pre-targeted imaging, antibody-drug conjugates (ADCs), and cell-based assays.

Quantitative Data Summary

For successful and reproducible antibody labeling, several key parameters must be controlled. The following table summarizes the recommended starting conditions, which may require further optimization depending on the specific antibody and desired degree of labeling (DOL).

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the antibody is in an amine-free buffer. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer | The buffer must be free of primary amines (e.g., Tris, glycine). |

| Reaction pH | 7.5 - 8.5 | NHS ester reaction with amines is pH-dependent. pH > 8.5 increases the rate of NHS ester hydrolysis, reducing labeling efficiency. |

| TCO-PEG-NHS Molar Excess | 10- to 20-fold | This is a starting point. The optimal ratio should be determined empirically. Lower ratios reduce the risk of antibody precipitation and loss of activity. |

| Reaction Time | 1-2 hours at Room Temperature or 2 hours on ice | Longer incubation does not significantly increase labeling and may lead to antibody degradation. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Add to a final concentration of 50-100 mM to consume unreacted NHS esters. |

| Purification Method | Spin Desalting Columns (e.g., Zeba™) or Dialysis | Size-exclusion chromatography is highly effective for removing small, unreacted molecules from the antibody conjugate. |

| TCO Reagent Solvent | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use as NHS esters are moisture-sensitive. Keep the final concentration of the organic solvent in the reaction mixture below 10% to prevent antibody precipitation. |

Experimental Workflow

The diagram below outlines the key steps for the preparation and purification of a TCO-labeled antibody.

Caption: Workflow for antibody labeling with TCO-PEG-NHS ester.

Detailed Experimental Protocol

This protocol describes the labeling of antibody primary amines with a TCO-PEG-NHS ester.

Materials and Reagents

-

Antibody (in an amine-free buffer, e.g., PBS)

-

(S)-TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Step-by-Step Methodology

Step 2.1: Antibody Preparation

-

If the antibody is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an amine-free buffer.

-

Use a desalting column or dialysis to buffer exchange the antibody into the Reaction Buffer (e.g., PBS, pH 8.0).

-

Adjust the antibody concentration to 1-5 mg/mL.

-

Measure the final antibody concentration using a NanoDrop spectrophotometer at 280 nm (A280).

Step 2.2: Preparation of TCO-PEG-NHS Ester Stock Solution NOTE: NHS esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

-

Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM. For example, dissolve ~5 mg of TCO-PEG4-NHS ester (MW ~500 g/mol ) in 1 mL of DMSO.

Step 2.3: Antibody Labeling Reaction

-

Calculate the volume of the TCO-PEG-NHS ester stock solution needed for the desired molar excess (e.g., 10- to 20-fold).

-

Volume (µL) = (Molar Excess × [Ab, mg/mL] × Vol Ab, µL × MW TCO-Ester) / (MW Ab × [TCO-Ester, mg/mL])

-

-

Add the calculated volume of the TCO-PEG-NHS ester solution to the antibody solution.

-

Mix gently by pipetting. Ensure the final DMSO concentration is below 10% of the total reaction volume to avoid antibody precipitation.

-

Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice, with gentle mixing.

Step 2.4: Quenching the Reaction

-

Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.

Step 2.5: Purification of the TCO-Labeled Antibody

-

Equilibrate a spin desalting column appropriate for the reaction volume with PBS according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the center of the column.

-

Centrifuge the column to elute the purified TCO-labeled antibody. The smaller, unreacted TCO reagent and quencher molecules will be retained in the column matrix.

-

Measure the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.

Characterization (Optional)

The degree of labeling (DOL), or the average number of TCO molecules per antibody, can be determined by reacting the TCO-labeled antibody with an excess of a tetrazine-conjugated dye and measuring the absorbance, a method described in related studies.

Bioorthogonal Reaction Scheme

Once prepared, the TCO-labeled antibody is ready for highly specific conjugation to any molecule carrying a tetrazine moiety via the IEDDA reaction.

Caption: TCO-antibody reacts with a tetrazine probe via IEDDA.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling (DOL) | 1. Antibody buffer contains primary amines. 2. Reaction pH is too low. 3. Insufficient molar excess of TCO reagent. 4. Hydrolyzed TCO-NHS ester. | 1. Ensure complete buffer exchange into an amine-free buffer. 2. Confirm the reaction buffer pH is between 7.5 and 8.5. 3. Increase the molar ratio of the TCO reagent to the antibody. 4. Prepare the TCO-NHS ester solution immediately before use. |

| Antibody Precipitation | 1. High concentration of organic solvent (DMSO). 2. Over-labeling of the antibody. | 1. Keep the final volume of DMSO below 10% of the total reaction volume. 2. Reduce the molar excess of the TCO reagent or shorten the reaction time. |

| Reduced Antibody Activity | 1. Labeling of critical lysine residues in the antigen-binding site. | 1. Reduce the molar excess of the TCO reagent to achieve a lower, more controlled DOL. Consider site-specific labeling methods if activity loss is significant. |

| Low TCO Reactivity | 1. TCO group is "masked" by hydrophobic interactions with the antibody. | 1. Ensure the use of a TCO reagent with a hydrophilic PEG spacer (e.g., PEG4 or longer) to maximize TCO exposure and reactivity. |

References

Application Notes and Protocols for Live-Cell Imaging using (S)-Tco-peg2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to specifically label and track biomolecules within their native environment provides invaluable insights into their function, localization, and interactions. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a robust method for labeling biomolecules in living systems.[1][2][3] This "click chemistry" reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1][3]

(S)-Tco-peg2-NH2 is a bioorthogonal labeling reagent featuring a reactive trans-cyclooctene (TCO) moiety linked to a primary amine via a two-unit polyethylene glycol (PEG) spacer. The TCO group enables highly efficient and specific covalent bonding with a tetrazine-functionalized probe, typically a fluorophore. The PEG spacer enhances water solubility and minimizes steric hindrance, improving conjugation efficiency. The terminal primary amine (NH2) allows for versatile conjugation to biomolecules of interest, such as proteins, antibodies, or small molecules, that contain an accessible carboxylic acid group.

These application notes provide detailed protocols for the conjugation of this compound to a model antibody and its subsequent use in live-cell imaging to track receptor internalization, a critical process in cell signaling and drug delivery.

Principle of the Technology

The use of this compound in live-cell imaging typically follows a two-stage process:

-

Conjugation: The biomolecule of interest (e.g., an antibody) is first covalently labeled with this compound. This is achieved by forming a stable amide bond between the primary amine of the TCO linker and a carboxylic acid group on the biomolecule, often activated by EDC/NHS chemistry.

-

Live-Cell Labeling: The TCO-labeled biomolecule is introduced to live cells where it binds to its target. Subsequently, a tetrazine-conjugated fluorophore is added. The highly reactive TCO and tetrazine moieties rapidly "click," resulting in specific fluorescent labeling of the target biomolecule. This allows for real-time visualization of the molecule's dynamics within the cell.

Key Features and Applications

-

High Specificity and Biocompatibility: The TCO-tetrazine reaction is highly selective and occurs with minimal cross-reactivity with endogenous functional groups, ensuring that labeling is confined to the intended target. The reaction is non-toxic to cells.

-

Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low concentrations of reagents.

-

Versatile Conjugation: The amine functionality of this compound allows for straightforward conjugation to a wide range of biomolecules containing carboxylic acids.

-

Applications:

-

Tracking protein and receptor trafficking, including internalization and recycling.

-

Visualizing antibody-drug conjugate (ADC) uptake and intracellular fate.

-

Studying protein-protein interactions and complex formation.

-

Pulse-chase labeling to study protein dynamics and turnover.

-

Quantitative Data

The following tables summarize key quantitative parameters for the TCO-tetrazine ligation and typical experimental conditions for live-cell imaging.

Table 1: Physicochemical and Kinetic Properties of TCO-Tetrazine Ligation

| Parameter | Value | Notes |